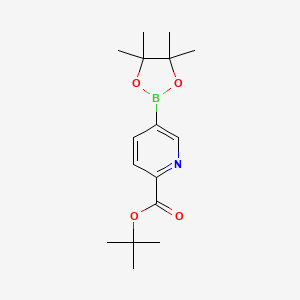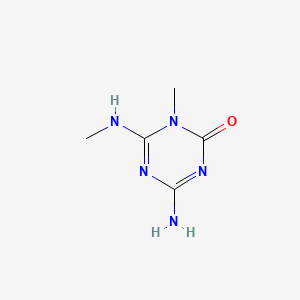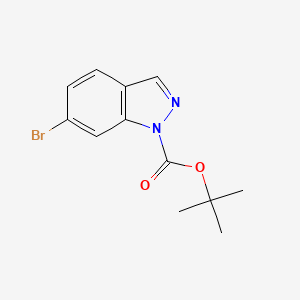
Pinolensäuremethylester
Übersicht
Beschreibung
Pinolenic Acid Methyl Ester is a polyunsaturated fatty acid methyl ester derived from pinolenic acid. It is primarily found in the seed oils of Korean pine (Pinus orientalis) and maritime pine (Pinus pinaster). This compound is known for its lipid-lowering properties and potential health benefits, including appetite suppression and reduction of cholesterol levels .
Wissenschaftliche Forschungsanwendungen
Pinolensäuremethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Interaktion mit Lipidstoffwechselwegen aus. Die nicht-methylen-unterbrochene Doppelbindung an der Δ5-Position der Verbindung verhindert ihre Umwandlung in Arachidonsäure, wodurch der Arachidonsäurespiegel in den Zellen reduziert wird . Diese Reduktion des Arachidonsäurespiegels kann verschiedene Stoffwechselprozesse beeinflussen, einschließlich der Reduktion des Cholesterinausflusses und der Unterdrückung des Appetits .
Ähnliche Verbindungen:
- Stearidonsäuremethylester
- Eicosapentaensäuremethylester
- Docosahexaensäuremethylester
Vergleich: this compound ist aufgrund seiner spezifischen Struktur einzigartig, die eine nicht-methylen-unterbrochene Doppelbindung an der Δ5-Position enthält. Dieses Strukturmerkmal unterscheidet ihn von anderen mehrfach ungesättigten Fettsäuremethylestern und trägt zu seinen einzigartigen metabolischen Wirkungen bei, wie z. B. der Unfähigkeit, in Arachidonsäure umgewandelt zu werden . Im Gegensatz dazu besitzen andere ähnliche Verbindungen wie Stearidonsäure und Eicosapentaensäure dieses Strukturmerkmal nicht und haben daher unterschiedliche Stoffwechselwege und Wirkungen.
Wirkmechanismus
Target of Action
Pinolenic Acid Methyl Ester, also known as Methyl 5,9,12-octadecatrienoate or methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate, is a methylated product of pinolenic acid . The primary target of this compound is the phosphatidylinositol fraction of Hep-G2 cells .
Mode of Action
This unique structural feature allows Pinolenic Acid Methyl Ester to interact with its targets in a specific manner, leading to significant changes in the cellular lipid profile .
Biochemical Pathways
The interaction of Pinolenic Acid Methyl Ester with its targets affects the arachidonic acid pathway . Specifically, it can reduce arachidonic acid levels in the phosphatidylinositol fraction of Hep-G2 cells from 15.9% to 7.0% . This alteration in the lipid profile can have downstream effects on various cellular processes and signaling pathways.
Pharmacokinetics
As a lipophilic compound, it is expected to have good bioavailability and can be distributed throughout the body, particularly in lipid-rich tissues .
Result of Action
The reduction of arachidonic acid levels in the phosphatidylinositol fraction of Hep-G2 cells by Pinolenic Acid Methyl Ester can lead to changes in the cellular lipid profile . This can potentially influence various cellular processes and signaling pathways, leading to changes in cell function and behavior .
Biochemische Analyse
Biochemical Properties
Pinolenic Acid Methyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Due to the non-methylene-interrupted double bond at the Delta5 position, Pinolenic Acid Methyl Ester is not metabolically converted to arachidonic acid . Instead, it can reduce arachidonic acid levels in the phosphatidylinositol fraction of Hep-G2 cells from 15.9% to 7.0% .
Cellular Effects
Pinolenic Acid Methyl Ester has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress the production of interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2) in human THP-1 macrophages .
Molecular Mechanism
The molecular mechanism of Pinolenic Acid Methyl Ester involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of Pinolenic Acid Methyl Ester vary with different dosages in animal models. For instance, it has been shown to improve glucose tolerance significantly in mice
Metabolic Pathways
Pinolenic Acid Methyl Ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Pinolensäuremethylester wird typischerweise durch Veresterung von Pinolensäure mit Methanol synthetisiert. Die Reaktion wird durch eine Säure wie Schwefelsäure katalysiert und unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst oft die Extraktion von Pinolensäure aus Pinienkernölen, gefolgt von der Veresterung. Die Lösungsmittelfraktionierung ist eine gängige Methode, die zur Anreicherung von Pinolensäure aus Pinienkernöl-Fettsäuren eingesetzt wird. Dieser Prozess beinhaltet die Verwendung von n-Hexan bei extrem niedrigen Temperaturen (bis zu -85 °C), um eine hohe Reinheit und Ausbeute zu erzielen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pinolensäuremethylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Der Ester kann hydrolysiert werden, um Pinolensäure und Methanol zu ergeben. Diese Reaktion kann entweder durch Säuren oder Basen katalysiert werden.
Oxidation: Die Verbindung kann, insbesondere an den Doppelbindungen, einer Oxidation unterliegen, was zur Bildung von Peroxiden und anderen Oxidationsprodukten führt.
Reduktion: Die Reduktion des Esters kann den entsprechenden Alkohol ergeben.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Die saure Hydrolyse beinhaltet die Verwendung starker Säuren wie Salzsäure, während die basische Hydrolyse (Verseifung) Basen wie Natriumhydroxid verwendet.
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Ozon.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Wichtigste gebildete Produkte:
Hydrolyse: Pinolensäure und Methanol.
Oxidation: Peroxide und andere Oxidationsprodukte.
Reduktion: Pinolenol.
Vergleich Mit ähnlichen Verbindungen
- Stearidonic Acid Methyl Ester
- Eicosapentaenoic Acid Methyl Ester
- Docosahexaenoic Acid Methyl Ester
Comparison: Pinolenic Acid Methyl Ester is unique due to its specific structure, which includes a non-methylene-interrupted double bond at the Δ5 position. This structural feature distinguishes it from other polyunsaturated fatty acid methyl esters and contributes to its unique metabolic effects, such as the inability to convert to arachidonic acid . In contrast, other similar compounds like stearidonic acid and eicosapentaenoic acid do not possess this structural characteristic and therefore have different metabolic pathways and effects.
Eigenschaften
IUPAC Name |
methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,14-15H,3-6,9,12-13,16-18H2,1-2H3/b8-7-,11-10-,15-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRQLTPSFITDRF-BYKHLRFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347758 | |
| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38406-57-4 | |
| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)
![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)


